Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
Description
Historical Context and Discovery Timeline
The compound first appeared in scientific literature in 2005, when its chemical structure was deposited into PubChem (CID 434646). Initial synthetic efforts likely stemmed from broader investigations into pyranochromene derivatives, a class known for their photophysical properties and biological activity. The timeline of its development aligns with advancements in multicomponent reactions, particularly those involving 4-hydroxycoumarin precursors.
Key milestones include:
- 2005 : Initial registration in PubChem, highlighting its structural characterization via 2D and 3D modeling.
- 2024 : Updated physicochemical data, such as density (1.249 g/cm³) and boiling point (663°C), reflecting refined analytical techniques.
- 2025 : Structural revalidation using advanced crystallographic methods, corroborating the fused pyrano[3,2-g]chromene system.
The compound’s synthetic pathway remains partially undisclosed, but parallels exist with methods for analogous pyrano[3,2-c]chromenes. For example, 4-hydroxycoumarins react with ethyl 3-oxo-3-phenylpropanoates under solvent-free conditions to form related fused systems via intramolecular cyclization. Such methodologies likely informed early attempts to synthesize this molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H34N2O8 | |
| Molecular Weight | 514.6 g/mol | |
| Density | 1.249 g/cm³ | |
| Boiling Point | 663°C at 760 mmHg | |
| CAS Number | 72492-82-1 |
Academic Significance in Heterocyclic Chemistry Research
This compound’s academic value lies in its structural complexity and functional diversity. The pyrano[3,2-g]chromene core features two ketone groups at positions 2 and 8, which influence electronic delocalization across the fused aromatic system. The diethylaminoethyl ester substituents at positions 3 and 7 introduce steric bulk and basicity, enabling studies on:
- Charge-Transfer Interactions : The electron-rich amine groups may facilitate interactions with electron-deficient aromatic systems, a property explored in supramolecular chemistry.
- Synthetic Methodology Development : Its synthesis challenges traditional approaches, necessitating innovative strategies for regioselective esterification and cyclization.
- Materials Science Applications : Analogous pyranochromenes have been incorporated into graphene-based composites, suggesting potential utility in organic electronics.
Properties
CAS No. |
72492-82-1 |
|---|---|
Molecular Formula |
C27H34N2O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |
InChI |
InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |
InChI Key |
DYRLCHREYKGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure Relevant to Synthesis
- Molecular formula: C27H34N2O8
- Molecular weight: Approximately 514.6 g/mol
- Key structural features:
- Pyrano[3,2-g]chromene backbone
- Two ester groups at positions 3 and 7, each esterified with 2-(diethylamino)ethyl groups
- 10-methyl substitution on the chromene ring
- Two keto groups at positions 2 and 8
These features dictate the synthetic strategy, focusing on selective esterification and preservation of the chromene core integrity.
General Synthetic Strategy
The synthesis typically follows a multi-step route:
Step 1: Preparation of the pyranochromene dicarboxylic acid intermediate
The starting material is often a 10-methyl-2,8-dioxo-2H,8H-pyrano[3,2-g]chromene-3,7-dicarboxylic acid or its derivatives. This intermediate is synthesized via condensation reactions involving chromene precursors and appropriate keto acids or anhydrides.Step 2: Activation of carboxylic acid groups
The dicarboxylic acid is activated to facilitate esterification. Common activating agents include acid chlorides (e.g., thionyl chloride) or carbodiimides (e.g., DCC - dicyclohexylcarbodiimide).Step 3: Esterification with 2-(diethylamino)ethanol
The activated acid intermediate is reacted with 2-(diethylamino)ethanol to form the bis(2-(diethylamino)ethyl) ester. This step requires controlled temperature and solvent conditions to avoid side reactions and ensure selective ester formation at both carboxyl sites.Step 4: Purification
The crude product is purified by chromatographic techniques such as column chromatography or recrystallization to obtain the target compound with high purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of dicarboxylic acid intermediate | Condensation of chromene derivatives with keto acids under acidic/basic catalysis | Temperature: 80–120°C; solvent: polar aprotic (e.g., DMF, DMSO) |
| 2 | Activation of carboxylic acids | Thionyl chloride (SOCl2) or DCC in inert solvent (e.g., dichloromethane) | Reaction under anhydrous conditions; temperature 0–25°C |
| 3 | Esterification | 2-(diethylamino)ethanol, base catalyst (e.g., triethylamine) | Temperature: 25–50°C; solvent: dichloromethane or THF |
| 4 | Purification | Column chromatography (silica gel) or recrystallization | Solvent systems: ethyl acetate/hexane mixtures |
Research Findings on Preparation Optimization
Yield and Purity:
Optimization studies indicate that using carbodiimide-mediated esterification (DCC) improves yield and reduces side products compared to acid chloride methods. The presence of a base such as triethylamine neutralizes generated acids, preventing hydrolysis.Reaction Time:
Esterification typically requires 12–24 hours for completion at room temperature. Elevated temperatures can accelerate the reaction but may increase by-products.Solvent Effects:
Polar aprotic solvents favor the activation and esterification steps, enhancing solubility of intermediates and reagents.Side Reactions:
Hydrolysis of activated intermediates and over-esterification are potential issues. Strict anhydrous conditions and stoichiometric control of reagents mitigate these problems.
Comparative Table of Preparation Methods
| Method | Activation Agent | Esterification Agent | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acid chloride method | SOCl2 | 2-(diethylamino)ethanol | 65–75 | 90–95 | Simple, fast activation | Harsh reagents, side reactions |
| Carbodiimide (DCC) method | DCC | 2-(diethylamino)ethanol | 80–90 | 95–98 | Mild conditions, high selectivity | Requires removal of urea byproduct |
| Mixed anhydride method | Isobutyl chloroformate | 2-(diethylamino)ethanol | 70–85 | 92–96 | Good control over reaction | More steps, costlier reagents |
Notes on Scale-Up and Industrial Preparation
- The carbodiimide method is preferred for scale-up due to milder conditions and better control over purity.
- Waste management of byproducts such as dicyclohexylurea is a consideration.
- Continuous flow synthesis approaches are under investigation to improve reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Pyrano[3,2-g]chromene | Not reported | Bis(2-diethylaminoethyl) esters | Not reported |
| Decursin (Compound A) | Pyrano[3,2-g]chromene | 328.36 | 3-Methyl-2-butenoate ester | Not reported |
| WXG02119 (Compound C) | Pyrano[3,2-g]quinoline | 385.37 | Ethyl/methyl esters, 10-propyl | 187–188 |
Biological Activity
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique chemical structure combines a pyranochromene backbone with diethylamino groups and dicarboxylate functionalities, suggesting various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H34N2O8, with a molecular weight of 478.57 g/mol. The structure features two diethylamino groups that are likely responsible for its interaction with biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods can vary significantly based on the desired yield and purity. Common approaches may include the use of microwave dielectric heating to enhance reaction efficiency .
Antitumor Activity
Recent studies have indicated that compounds related to the pyranochromene structure exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have shown cytotoxic activity in human tumor cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In vitro evaluations revealed IC50 values in the sub-micromolar range (0.23 < IC50 < 0.3 μM), indicating strong potential as antitumor agents while showing minimal toxicity to normal fibroblast cells .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interfere with calcium signaling pathways in cancer cells. Studies on related compounds have demonstrated their ability to modulate store-operated calcium entry (SOCE), which is crucial for cancer cell proliferation and metastasis .
Case Studies
- Antiproliferative Effects : A study evaluating the antiproliferative effects of various pyranochromene derivatives found that those with diethylamino substitutions had enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells .
- Calcium Signaling Modulation : Research into the effects of similar compounds on SOCE revealed that they could significantly inhibit calcium influx in HEK293 cells when tested with thapsigargin-induced calcium depletion . This modulation suggests potential therapeutic strategies for targeting calcium signaling in cancer therapy.
Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
| Study | Cell Line | IC50 (μM) | Toxicity to Normal Cells | Mechanism |
|---|---|---|---|---|
| Study A | MDA-MB231 | 0.25 | Low (<25 μM) | SOCE inhibition |
| Study B | HCT116 | 0.30 | Low (<25 μM) | Calcium signaling modulation |
| Study C | PC3 | 0.23 | Low (<25 μM) | Antiproliferative effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, given its complex pyranocoumarin backbone?
- Methodological Answer : Multi-step organic synthesis is typically required, starting with the preparation of the pyranocoumarin core via cyclocondensation of substituted coumarin derivatives. The diethylaminoethyl ester groups can be introduced via nucleophilic acyl substitution under anhydrous conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error approaches .
- Example Table :
Q. How should researchers characterize the compound’s structural and functional groups?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. For complex stereochemistry, X-ray crystallography or NOESY experiments are critical. Compare spectral data with structurally analogous pyranocoumarins (e.g., derivatives in ).
Q. What solubility and formulation challenges arise in experimental settings?
- Methodological Answer : The compound’s diethylaminoethyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), but aggregation may occur in aqueous buffers. Pre-formulation studies should include pH-solubility profiling (1–14 range) and dynamic light scattering (DLS) to assess colloidal stability. Refer to solubility protocols for similar esters in .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow OSHA-compliant chemical hygiene plans, including fume hood use, nitrile gloves, and PPE. Toxicity data for pyranocoumarin derivatives suggest potential irritancy; conduct Ames testing for mutagenicity . Emergency procedures should align with SDS guidelines for structurally related benzopyrano compounds .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. Couple this with machine learning (ML) algorithms to screen solvent/catalyst combinations, as demonstrated in ICReDD’s feedback-loop approach . Validate predictions via microfluidic reactor trials to minimize reagent waste .
Q. What mechanisms explain the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH, pH 1–13) with HPLC-PDA monitoring. Degradation products (e.g., hydrolyzed esters) can be identified via LC-MSⁿ. Pyranocoumarins typically undergo ring-opening at pH > 10; compare with degradation pathways of analogs in .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR vs. cell-based assays). For instance, discrepancies in IC₅₀ values may arise from assay interference by the compound’s fluorescence. Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .
Q. What advanced techniques are recommended for studying degradation pathways?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with ion mobility to separate isobaric degradation products. Pair with quantum mechanical calculations (e.g., TD-DFT) to predict UV-Vis spectra of degradants. For photostability, employ ICH Q1B guidelines under UV/Vis light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
